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molecular formula C7H6ClNO B1588787 2-Chloro-5-methylpyridine-3-carbaldehyde CAS No. 92444-99-0

2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No. B1588787
M. Wt: 155.58 g/mol
InChI Key: IZDJJYRXECMSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378107B2

Procedure details

DMF (2.86 mL, 37.0 mmol) was added slowly over 2 minutes to an ice-cold solution of N-benzyl-N—((E)-propenyl)-acetamide (1.0 g, 5.3 mmol) and phosgene (20% in toluene; 18.3 mL, 37.0 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed, and the reaction was stirred at room temperature for 2 hours, and then heated to 75° C. for 4.5 hours. The mixture was poured over ice and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated, and the residue was purified by silica gel chromatography (0-50% EtOAc in hexanes) to give the title compound.
Name
Quantity
2.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[CH2:6]([N:13](/C=C/C)C(=O)C)[C:7]1[CH:12]=CC=[CH:9][CH:8]=1.[C:20]([Cl:23])(Cl)=O>>[Cl:23][C:20]1[C:9]([CH:4]=[O:5])=[CH:8][C:7]([CH3:12])=[CH:6][N:13]=1

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
CN(C)C=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(C)=O)\C=C\C
Name
Quantity
18.3 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C. for 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
The mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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